molecular formula C20H24N2O5S B4037299 N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B4037299
M. Wt: 404.5 g/mol
InChI Key: RVHCVNAATIKQGW-UHFFFAOYSA-N
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Description

N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a dipropylsulfamoyl group attached to a phenyl ring, which is further connected to a benzodioxole carboxamide structure. This compound has been studied for its inhibitory effects on certain enzymes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through a cyclization reaction involving catechol and a suitable dihalide.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction using a carboxylic acid derivative and an amine.

    Attachment of the Dipropylsulfamoyl Group: The dipropylsulfamoyl group is attached to the phenyl ring through a sulfonamide formation reaction, typically using a sulfonyl chloride and a dipropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit cytosolic phospholipase A2α by binding to its active site, thereby preventing the release of arachidonic acid and subsequent production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific structural features, such as the benzodioxole core and the dipropylsulfamoyl group, which contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-11-22(12-4-2)28(24,25)17-8-6-16(7-9-17)21-20(23)15-5-10-18-19(13-15)27-14-26-18/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHCVNAATIKQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

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